ギ酸亜鉛

概要

説明

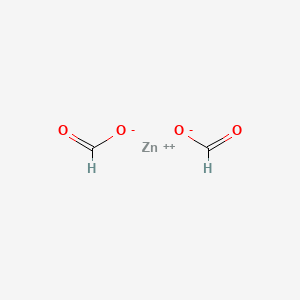

Zinc formate is a chemical compound with the formula Zn(HCOO)₂. It is a zinc salt of formic acid and is known for its role in various chemical processes and applications. Zinc formate is often used in the synthesis of metal-organic frameworks (MOFs) and as a precursor in the preparation of other zinc compounds.

科学的研究の応用

Zinc formate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of metal-organic frameworks (MOFs) and other zinc-containing compounds.

Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.

Industry: Utilized in the production of catalysts, coatings, and other industrial materials.

作用機序

Target of Action

Zinc formate, like other zinc compounds, primarily targets zinc transporters in the body . These transporters, including the SLC30 (ZnT) and SLC39 (ZIP) families, control the influx and efflux of zinc ions across biological membranes, maintaining intracellular and intra-organellar zinc homeostasis . Zinc is also known to bind to around 3000 proteins in vivo, representing about 10% of the human proteome .

Mode of Action

Zinc formate interacts with its targets, the zinc transporters, to ensure efficient zinc transport . Structural analyses of human ZnT7, human ZnT8, and bacterial YiiP suggest that zinc transporters undergo a series of conformational changes to facilitate zinc ion recruitment to the transmembrane zinc-binding site . In the context of chemical reactions, zinc formate has been used as a reducing agent, selectively reducing oximes to corresponding amines .

Biochemical Pathways

Zinc formate affects various biochemical pathways by modulating the concentration of zinc ions. Zinc ions are involved in numerous physiological processes, including cell cycle progression, immune functions, and many other physiological procedures . Zinc is also a key component in many signal transduction processes and acts as an essential cofactor for many proteins and enzymes .

Pharmacokinetics

Zinc, in general, is known to be absorbed in the small intestine and distributed throughout the body, with significant stores in muscle, bone, skin, and liver . The metabolism and excretion of zinc are tightly regulated to maintain homeostasis .

Result of Action

The action of zinc formate results in the modulation of zinc concentrations within the body, impacting various cellular functions. Zinc is critical for numerous biological functions, including the regulation of gene expression, DNA metabolism, chromatin structure, cell proliferation, maturation, death, immune responses, and antioxidant defenses . Disruption of zinc homeostasis can lead to various health issues .

Action Environment

Environmental factors can influence the action of zinc formate. For instance, the presence of other compounds in the environment, such as phytate and protein, can affect the bioavailability of zinc . Additionally, the pH and temperature of the environment can impact the stability and efficacy of zinc formate .

準備方法

Synthetic Routes and Reaction Conditions

Zinc formate can be synthesized through several methods. One common method involves the reaction of zinc oxide (ZnO) with formic acid (HCOOH) under controlled conditions. The reaction typically occurs at elevated temperatures and results in the formation of zinc formate and water:

ZnO+2HCOOH→Zn(HCOO)2+H2O

Another method involves the reaction of zinc carbonate (ZnCO₃) with formic acid, producing zinc formate, carbon dioxide, and water:

ZnCO3+2HCOOH→Zn(HCOO)2+CO2+H2O

Industrial Production Methods

Industrial production of zinc formate often involves the use of zinc metal or zinc oxide as starting materials. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product. The resulting zinc formate is then purified through crystallization or other separation techniques.

化学反応の分析

Types of Reactions

Zinc formate undergoes various chemical reactions, including:

Oxidation: Zinc formate can be oxidized to form zinc oxide and carbon dioxide.

Reduction: It can be reduced to metallic zinc under certain conditions.

Substitution: Zinc formate can participate in substitution reactions where the formate group is replaced by other ligands.

Common Reagents and Conditions

Oxidation: Typically involves heating zinc formate in the presence of oxygen or air.

Reduction: Can be achieved using reducing agents such as hydrogen gas or carbon monoxide.

Substitution: Often involves the use of other acids or ligands in solution.

Major Products Formed

Oxidation: Zinc oxide (ZnO) and carbon dioxide (CO₂).

Reduction: Metallic zinc (Zn).

Substitution: Various zinc salts depending on the substituting ligand.

類似化合物との比較

Similar Compounds

Calcium formate (Ca(HCOO)₂): Similar in structure but contains calcium instead of zinc.

Magnesium formate (Mg(HCOO)₂): Contains magnesium and has different solubility and reactivity properties.

Copper formate (Cu(HCOO)₂): Contains copper and is used in different applications compared to zinc formate.

Uniqueness

Zinc formate is unique due to its specific reactivity and role in the synthesis of metal-organic frameworks. Its ability to release zinc ions makes it valuable in biological and medical research, distinguishing it from other metal formates .

特性

CAS番号 |

557-41-5 |

|---|---|

分子式 |

CH2O2Zn |

分子量 |

111.4 g/mol |

IUPAC名 |

formic acid;zinc |

InChI |

InChI=1S/CH2O2.Zn/c2-1-3;/h1H,(H,2,3); |

InChIキー |

RNGGTCZLJZVJDO-UHFFFAOYSA-N |

SMILES |

C(=O)[O-].C(=O)[O-].[Zn+2] |

正規SMILES |

C(=O)O.[Zn] |

沸点 |

Decomposes Loses 2 H 2 O at 140\'b0C (USCG, 1999) |

Color/Form |

White crystals |

密度 |

2.207 at 68 °F dihydrate 2.368 anhydrous (USCG, 1999) 2.207 g/cu cm |

Key on ui other cas no. |

557-41-5 |

物理的記述 |

Zinc formate is a white crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a catalyst in chemical processing and as a waterproofing agent. |

関連するCAS |

64-18-6 (Parent) |

溶解性 |

5.2 g/100 g water at 20 °C |

同義語 |

aluminum formate ammonium formate ammonium tetraformate calcium formate chromic formate cobalt(II) formate dihydrate cobaltous formate cupric formate formate formic acid formic acid, 14C-labeled formic acid, aluminum salt formic acid, ammonium (2:1) salt formic acid, ammonium (4:1) salt formic acid, ammonium salt formic acid, cadmium salt formic acid, calcium salt formic acid, cesium salt formic acid, cobalt (+2) salt formic acid, copper (+2) salt formic acid, copper salt formic acid, copper, ammonium salt formic acid, copper, nickel salt formic acid, cromium (+3) salt formic acid, cromium (+3), sodium (4:1:1) salt formic acid, lead (+2) salt formic acid, lead salt formic acid, lithium salt formic acid, magnesium salt formic acid, nickel (+2) salt formic acid, nickel salt formic acid, potassium salt formic acid, rubidium salt formic acid, sodium salt formic acid, sodium salt, 13C-labeled formic acid, sodium salt, 14C-labeled formic acid, strontium salt formic acid, thallium (+1) salt formic acid, zinc salt lead formate lithium formate magnesium formate methanoic acid nickel formate nickel formate dihydrate potassium formate sodium formate strontium formate zinc formate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ZINC formate?

A1: ZINC formate exists in both anhydrous and dihydrate forms. The anhydrous form has the molecular formula Zn(HCOO)2 [, , , ] with a molecular weight of 155.42 g/mol. The dihydrate form is Zn(HCOO)2·2H2O [, , , , , , , ] with a molecular weight of 191.47 g/mol.

Q2: Can you describe the spectroscopic data for ZINC formate?

A2: ZINC formate has been studied using various spectroscopic methods:

- Infrared (IR) spectroscopy: Helps identify the presence of formate ions (HCOO−) and water molecules in the structure [, , , , , , ]. Characteristic vibrational modes of the formate ion and water librations are observed.

- Raman spectroscopy: Complementary to IR, it provides information about vibrational modes and has been used to study pressure-induced phase transitions [, ].

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both solid-state and single-crystal 67Zn NMR have been used to determine quadrupole coupling parameters and characterize the zinc coordination environments in ZINC formate dihydrate []. 1H and 13C NMR have been employed to study cationic motion and structural changes associated with phase transitions [, ].

Q3: What are the typical crystal structures observed in ZINC formate?

A3: ZINC formate can adopt various crystal structures depending on factors like hydration state and temperature:

- β-Zn(OOCH)2 (Anhydrous): Forms one-dimensional chains of μ-oxygen-bridged zinc atoms []. Notably, this structure exhibits alternating single, double, and triple oxygen atom bridges within the chain.

- Zn(HCOO)2·2H2O (Dihydrate): Crystallizes in the monoclinic system and features two distinct zinc sites. One site coordinates to four water molecules and two bridging formate ions, while the other site is coordinated to six bridging formate ions [].

Q4: Does ZINC formate exhibit any special mechanical properties?

A4: Yes, certain ZINC formate frameworks have displayed negative linear compressibility (NLC) along specific crystallographic axes []. This unusual behavior arises from the interplay between Zn-O bond contraction, formate ligand tilting, and the overall framework topology under pressure.

Q5: Is ZINC formate catalytically active?

A5: While ZINC formate itself might not be a highly active catalyst, it plays a crucial role in catalytic systems, particularly those involving copper and zinc oxide, like those used in methanol synthesis [, ].

Q6: What is the role of ZINC formate in methanol synthesis?

A6: In the context of Cu/ZnO/Al2O3 catalysts for methanol synthesis, ZINC formate is believed to be an intermediate species formed during the reaction [, ]. Its formation and subsequent transformations are influenced by the presence of copper and zinc oxide, highlighting the synergistic interactions within this complex catalytic system.

Q7: What reactions is ZINC formate known to participate in?

A7: ZINC formate has been investigated in various catalytic reactions:

- Methanol Synthesis: Acts as an intermediate in Cu/ZnO/Al2O3 catalysts [, ].

- Hydrogenation Reactions: ZINC formate, especially in the presence of copper, has been studied for its role in CO2 hydrogenation to methanol [].

- Methoxycarbonylation: Organic zinc salts like ZINC acetate dihydrate, derived from ZINC formate, have shown catalytic activity in the methoxycarbonylation of 1,5-naphthalene diamine with dimethyl carbonate [].

Q8: How do the properties of ZINC formate contribute to its catalytic behavior?

A8: The interplay of ZINC formate's structure, bonding, and reactivity influences its role in catalytic processes:

Q9: How stable is ZINC formate under different conditions?

A9: ZINC formate's stability depends on factors like temperature and humidity:

- Thermal Stability: The dihydrate form loses water upon heating, leading to the formation of anhydrous ZINC formate []. Further heating leads to decomposition, often producing zinc oxide [, ].

Q10: Are there any concerns about the compatibility of ZINC formate with other materials?

A10: ZINC formate's compatibility depends on the specific application and the materials involved:

- Corrosion: While ZINC compounds are often used as corrosion inhibitors, the performance of ZINC formate can vary depending on the environment and the metal being protected [, ].

Q11: Have computational methods been used to study ZINC formate?

A11: Yes, computational chemistry has played a role in understanding ZINC formate and related complexes:

- DFT Calculations: Density functional theory (DFT) calculations have been used to investigate the mechanisms of reactions involving ZINC hydride complexes and CO2, leading to the formation of ZINC formate complexes [, ].

- Modeling of Phase Transitions: Computational tools can be employed to simulate and understand the structural changes associated with phase transitions observed in ZINC formate frameworks [, ].

Q12: How does the structure of ZINC formate relate to its activity?

A12: Structure-activity relationships (SAR) are essential for understanding how structural modifications affect the properties and behavior of ZINC formate complexes:

- Ligand Effects: In ZINC hydride complexes, the nature of the supporting ligands significantly influences the reactivity with CO2 to form ZINC formate [, ]. Factors like steric hindrance and electronic properties of the ligands play a role.

- Framework Structure: In metal-organic frameworks containing ZINC formate, the framework topology, pore size, and flexibility can impact properties like gas adsorption, catalytic activity, and negative linear compressibility [].

Q13: What are the main applications of ZINC formate?

A13: ZINC formate finds applications in diverse fields:

- Catalysis: As a component of catalysts for methanol synthesis and potentially other reactions [, ].

- Precursor for Materials Synthesis: Can be used as a precursor for the synthesis of zinc oxide nanoparticles, which have applications in electronics, optics, and biomedical fields [, ].

- Other Applications: Potential uses in areas like corrosion protection [] and as additives in various formulations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。